molecular formula C11H7N3O B6579924 2-(pyridin-3-yloxy)pyridine-3-carbonitrile CAS No. 870064-12-3

2-(pyridin-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B6579924
CAS No.: 870064-12-3
M. Wt: 197.19 g/mol
InChI Key: YIOGEUQHCXNXNP-UHFFFAOYSA-N
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Description

2-(pyridin-3-yloxy)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of 3-hydroxypyridine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the chloropyridine to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Products may include pyridine N-oxides or carboxylic acids.

    Reduction: Amines or other reduced derivatives of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(pyridin-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yloxy)pyridine-3-carbonitrile
  • 2-(pyridin-4-yloxy)pyridine-3-carbonitrile
  • 2-(pyridin-3-yloxy)pyridine-2-carbonitrile

Uniqueness

2-(pyridin-3-yloxy)pyridine-3-carbonitrile is unique due to the specific positioning of the nitrile group and the ether linkage between the two pyridine rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGEUQHCXNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Pyridin-3-ol was treated with 2-chloronicotinonitrile and processed according to the method of Example 128B to provide the product. MS (ESI+) m/z 198 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a solution of pyridin-3-ol (1.3 g, 10 mmol) in N,N-dimethyl formamide (25 ml) was added 60 % NaH in mineral oil (0.3 g, 15 mmol) and 2-chloronicotinonitrile (1.38 g, 10 mmol) and heated at 120° C. for overnight. The reaction mixture was quenched with 1M NaHCO3 and extracted with ethyl acetate (3×30 ml). The combined organic extracts were washed with saturated NaCl (50 ml), dried (Na2SO4), filtered and concentrated. The crude product was purified by flash column chromatography using dichloromethane to yield 1.1 g (50%) of product. MS (ESI+) m/z 198 (M+H)+.
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1.3 g
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oil
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1.38 g
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25 mL
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Yield
50%

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